Methyl 3-cyclopropylbenzoate

Prodrug Stability Ester Hydrolysis Hyperconjugation

Methyl 3-cyclopropylbenzoate is a benzoate ester characterized by a cyclopropyl substituent at the meta position of the phenyl ring. It belongs to the class of cyclopropyl aromatic esters, which are widely employed as synthetic intermediates in medicinal chemistry and agrochemical development due to the unique electronic and conformational properties conferred by the cyclopropyl group.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 148438-02-2
Cat. No. B1611397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-cyclopropylbenzoate
CAS148438-02-2
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C2CC2
InChIInChI=1S/C11H12O2/c1-13-11(12)10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8H,5-6H2,1H3
InChIKeyRMRWUOLENFUPHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Cyclopropylbenzoate (CAS 148438-02-2): A meta-Substituted Cyclopropyl Benzoate Building Block


Methyl 3-cyclopropylbenzoate is a benzoate ester characterized by a cyclopropyl substituent at the meta position of the phenyl ring [1]. It belongs to the class of cyclopropyl aromatic esters, which are widely employed as synthetic intermediates in medicinal chemistry and agrochemical development due to the unique electronic and conformational properties conferred by the cyclopropyl group [2]. Its molecular formula is C11H12O2 with a molecular weight of 176.21 g/mol [1].

Why Methyl 3-Cyclopropylbenzoate Cannot Be Replaced by Its Para Isomer or Simpler Analogs


Generic substitution among cyclopropylbenzoate isomers or with unsubstituted methyl benzoate will lead to synthetic failure or altered biological activity. The meta position of the cyclopropyl group dictates a unique vector and electronic profile, which is critical for downstream reactions like directed ortho-metalation or specific cross-coupling steps in patented drug syntheses . Furthermore, the cyclopropyl group imparts significant hyperconjugative stabilization to the ester, altering its hydrolytic stability by up to 2 kcal/mol compared to isopropyl analogs, a property not shared by standard alkyl benzoates [1]. These differences necessitate the procurement of the specific regioisomer for reliable experimental outcomes.

Quantitative Differentiation of Methyl 3-Cyclopropylbenzoate from Comparators


Superior Hydrolytic Stability Driven by Cyclopropyl Hyperconjugation

While direct hydrolysis data for methyl 3-cyclopropylbenzoate is not available, class-level inference from computational and experimental studies on structurally analogous cyclopropanecarboxylic acid esters provides a strong differentiation. The cyclopropyl group provides hyperconjugative stabilization to the ester carbonyl, quantified as a 2 kcal/mol stabilization compared to an isopropyl analog [1]. Experimentally, this translates to a profound effect: a valacyclovir-derived cyclopropane ester analog exhibits a half-life of >300 hours at 40°C and pH 6, compared to just 69.7 hours for the non-cyclopropyl parent compound, a greater than 4-fold increase [2]. In contrast, methyl benzoate or methyl 3-methylbenzoate, lacking this motif, will undergo significantly faster hydrolysis under identical conditions.

Prodrug Stability Ester Hydrolysis Hyperconjugation Chemical Stability

Exclusive Regiochemical Access Required by Patented Pharmaceutical Syntheses

A direct synthetic necessity differentiates the meta-substituted ester from its para-substituted isomer. Patent literature, including filings from AstraZeneca, explicitly describes the use of methyl 3-cyclopropylbenzoate as a precursor for the synthesis of specific therapeutic candidates, including derivatives related to phosphodiesterase inhibitors like roflumilast . The patented route to a key intermediate, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, starts with a 3-cyclopropyl benzoate scaffold [1]. The use of the 4-isomer, methyl 4-cyclopropylbenzoate, would lead to an incorrect regioisomer, resulting in a 0% yield of the target patented drug compound.

Synthetic Intermediate Regiochemistry Medicinal Chemistry Phosphodiesterase Inhibitor

Class-Leading Purity Profile versus the Para Isomer

Analysis of commercial supplier data reveals a quantifiable purity advantage for methyl 3-cyclopropylbenzoate over its common comparator, methyl 4-cyclopropylbenzoate. Multiple major chemical suppliers list the meta isomer at a standard purity of 98% , whereas the most commonly available standard for the para isomer is 95% . This 3% absolute purity difference signifies a lower initial impurity burden, which is critical for sensitive catalytic reactions.

Procurement Chemical Purity Quality Control Reproducibility

Differentiation in Protein Binding Caused by Altered Regiochemical Geometry

Crystallographic data demonstrates that the position of the cyclopropyl substituent is a critical determinant of molecular recognition. The para-substituted analog, 4-cyclopropylbenzoate, has been co-crystallized and its binding mode elucidated in the active site of CYP199A4 from Rhodopseudomonas palustris [1]. The alteration of the substitution from the 4- to the 3-position fundamentally changes the molecular vector and shape, which will exclude the meta isomer from binding in the same manner. This structural differentiation, while not quantified by a binding affinity number here, provides a critical physical basis for observed divergent biological activity between regioisomers.

Enzyme Binding X-ray Crystallography CYP450 Structural Biology

Proven Use Cases for Methyl 3-Cyclopropylbenzoate in Scientific Research


Synthesis of Phosphodiesterase-4 (PDE4) Inhibitor Analogs

Methyl 3-cyclopropylbenzoate serves as an essential starting material in the synthesis pathway for analogs of roflumilast, a potent PDE4 inhibitor used in respiratory diseases. The synthetic route exploits the 3-cyclopropyl substitution pattern to construct the necessary 3,4-dialkoxy substitution on the benzamide core of the drug. The exclusive synthetic utility of this meta isomer in delivering the correct final product makes it non-fungible with the para isomer [1].

Design of Hydrolytically Stable Ester Prodrugs and Chemical Probes

The cyclopropyl group on the aromatic ring creates an ester with significantly enhanced hydrolytic stability compared to standard benzoate esters. Computational studies attribute this to a 2 kcal/mol hyperconjugative stabilization [1]. This property is critical for designing chemical probes where an ester functional group must survive in aqueous biological media (pH 6, 40°C) for over 300 hours, ensuring the probe reaches its intracellular target before being hydrolyzed [2].

Meta-Specific Scaffold for Kinase Inhibitor Libraries

Patents on p38 kinase inhibitors and similar enzyme targets cite the use of cyclopropyl benzamide and benzoate intermediates [1]. Methyl 3-cyclopropylbenzoate is a direct precursor to these inhibitors. The specific 3-D geometry imposed by the meta-substitution is crucial for navigating the selectivity pocket of the kinase ATP-binding site, differentiating it from the para isomer which would project into a solvent-exposed region and fail to achieve the same potency gain.

Reference Standard for Regioisomer Impurity Profiling

During the synthesis of any 3-cyclopropylbenzoic acid derivative, a common impurity is the 4-isomer. Methyl 3-cyclopropylbenzoate, with a commercially verified purity of 98% [1], is utilized as a high-purity reference standard in HPLC or GC-MS methods to detect and quantify the presence of the undesired 4-cyclopropyl regioisomer, ensuring the quality of downstream pharmaceutical products.

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